![molecular formula C15H14N2O3 B11948530 N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-4-methylbenzohydrazide](/img/structure/B11948530.png)
N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-4-methylbenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
P-TOLUIC (2,4-DIHDYROXYBENZYLIDENE)HYDRAZIDE is a chemical compound with the molecular formula C15H14N2O3 and a molecular weight of 270.29 g/mol . This compound is a derivative of hydrazide and is known for its unique structural properties, which include a benzylidene group attached to a hydrazide moiety. It is often used in research settings due to its potential biological and chemical activities.
Preparation Methods
The synthesis of P-TOLUIC (2,4-DIHDYROXYBENZYLIDENE)HYDRAZIDE typically involves the reaction of p-toluic hydrazide with 2,4-dihydroxybenzaldehyde. The reaction is carried out in a suitable solvent, such as ethanol, under reflux conditions. The product is then purified through recrystallization . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
P-TOLUIC (2,4-DIHDYROXYBENZYLIDENE)HYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide moiety can be replaced by other nucleophiles.
Condensation: It can form Schiff bases through condensation reactions with aldehydes or ketones.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed depend on the type of reaction and the specific reagents used.
Scientific Research Applications
P-TOLUIC (2,4-DIHDYROXYBENZYLIDENE)HYDRAZIDE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of P-TOLUIC (2,4-DIHDYROXYBENZYLIDENE)HYDRAZIDE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
P-TOLUIC (2,4-DIHDYROXYBENZYLIDENE)HYDRAZIDE can be compared with other hydrazide derivatives, such as:
N’- (2,3-dihydroxybenzylidene)-4-methylbenzohydrazide: Similar in structure but with different substitution patterns on the benzene ring.
Benzylidenebenzohydrazide derivatives: These compounds share the hydrazide moiety but differ in the benzylidene group attached.
The uniqueness of P-TOLUIC (2,4-DIHDYROXYBENZYLIDENE)HYDRAZIDE lies in its specific substitution pattern, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C15H14N2O3 |
|---|---|
Molecular Weight |
270.28 g/mol |
IUPAC Name |
N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-4-methylbenzamide |
InChI |
InChI=1S/C15H14N2O3/c1-10-2-4-11(5-3-10)15(20)17-16-9-12-6-7-13(18)8-14(12)19/h2-9,18-19H,1H3,(H,17,20)/b16-9+ |
InChI Key |
BYKGCGILNOJMSI-CXUHLZMHSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/N=C/C2=C(C=C(C=C2)O)O |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NN=CC2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


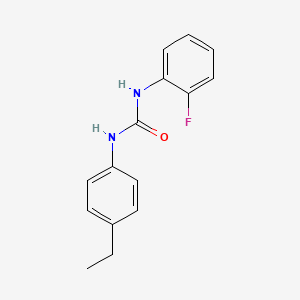
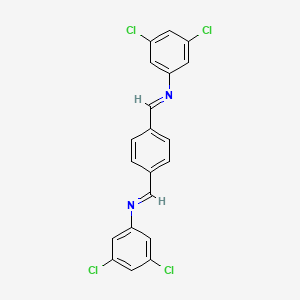
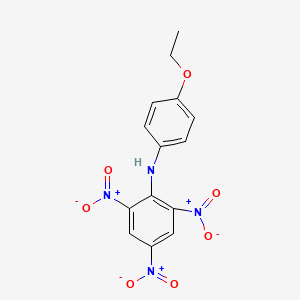


![3-[5-(4-chlorophenyl)-2-furyl]-N-(2,4-dimethylphenyl)propanamide](/img/structure/B11948487.png)
![Ethyl 4-{[(2,5-dimethoxyphenyl)carbamoyl]amino}benzoate](/img/structure/B11948488.png)
![13,14-Dimethyl-13,14-diazatricyclo[6.4.1.12,7]tetradecane](/img/structure/B11948498.png)
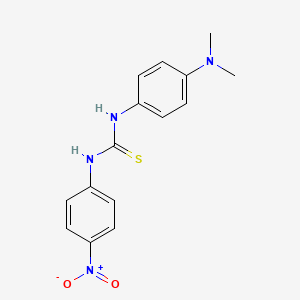
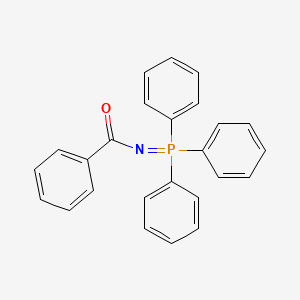

![1-[[(Chloromethyl)sulfonyl]methyl]-4-nitrobenzene](/img/structure/B11948509.png)

![2-Cyclohexene-1-propanoic acid, 3-[(trimethylsilyl)oxy]-, ethyl ester](/img/structure/B11948513.png)
